molecular formula C13H17F2NO2S B10976961 2,4-difluoro-N-(4-methylcyclohexyl)benzenesulfonamide

2,4-difluoro-N-(4-methylcyclohexyl)benzenesulfonamide

Cat. No.: B10976961
M. Wt: 289.34 g/mol
InChI Key: WRLFCMMJFCFWJA-UHFFFAOYSA-N
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Description

2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE: is a chemical compound with the molecular formula C13H17F2N . It is known for its unique structural properties, which include a difluorobenzene ring and a methylcyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the efficient and cost-effective synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and proteins, altering their activity and function.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: Shares the difluorobenzene ring but lacks the methylcyclohexyl group.

    N-(4-Methylcyclohexyl)benzenesulfonamide: Contains the methylcyclohexyl group but lacks the difluorobenzene ring.

Uniqueness

2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE is unique due to the presence of both the difluorobenzene ring and the methylcyclohexyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17F2NO2S

Molecular Weight

289.34 g/mol

IUPAC Name

2,4-difluoro-N-(4-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C13H17F2NO2S/c1-9-2-5-11(6-3-9)16-19(17,18)13-7-4-10(14)8-12(13)15/h4,7-9,11,16H,2-3,5-6H2,1H3

InChI Key

WRLFCMMJFCFWJA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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